4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide
Description
This compound features a central butanamide scaffold substituted with a 4-(4-fluorophenyl)piperazine moiety at the 4-position and a 1,3-thiazol-2-yl group at the N-terminus. The piperazine ring enhances binding to neurotransmitter receptors, while the fluorophenyl group modulates lipophilicity and metabolic stability . The thiazole ring contributes to π-stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c18-13-1-3-14(4-2-13)21-8-10-22(11-9-21)16(24)6-5-15(23)20-17-19-7-12-25-17/h1-4,7,12H,5-6,8-11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOKLCBFTISNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene diamine under controlled conditions.
Introduction of the Thiazole Moiety: The thiazole ring is introduced by reacting the piperazine intermediate with thioamide in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the coupling of the piperazine-thiazole intermediate with a butanoyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The table below compares the target compound with structurally related derivatives:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The sulfonyl analog (CAS 1224170-37-9) exhibits higher polarity (logP ~1.8 estimated) compared to the target compound (predicted logP ~2.5) due to the sulfonyl group .
- Metabolic Stability : The fluorophenyl group in the target compound may reduce oxidative metabolism, as seen in related arylpiperazines .
- Solubility : The benzodioxolylmethyl analog (CAS 620931-01-3) has improved aqueous solubility due to its carboxylic acid group, unlike the neutral butanamide terminus in the target compound .
Structure-Activity Relationships (SAR)
- N-Terminus Variations: Bulky groups like phenoxybenzamide (CAS 795294-98-3) may improve receptor selectivity but decrease solubility .
Biological Activity
The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a piperazine ring, a thiazole moiety, and a fluorophenyl group, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors and enzymes involved in inflammatory pathways.
1. Receptor Interaction
Research indicates that compounds with similar structures often interact with serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
2. Enzymatic Inhibition
In vitro studies have shown that this compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, potentially providing therapeutic effects in mood disorders .
Biological Assays and Efficacy
A series of biological assays were conducted to evaluate the efficacy of the compound:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Inflammation Model : A study investigated the anti-inflammatory effects of the compound in an LPS-induced inflammation model. The results showed a significant decrease in pro-inflammatory cytokines (IL-6, IL-1β) after treatment with the compound, suggesting its potential use in treating inflammatory diseases .
- Neuropharmacological Effects : In a neuropharmacological study, the compound was evaluated for its effects on behavior in animal models. Results indicated that it may exhibit anxiolytic-like effects, possibly due to its action on serotonin receptors .
- Cancer Research : Preliminary findings also suggest that the compound may have anticancer properties, as it demonstrated cytotoxic effects against certain cancer cell lines in vitro. Further investigations are needed to elucidate its mechanisms in cancer biology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
